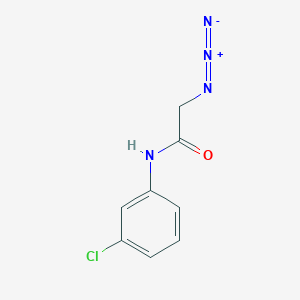
2-azido-N-(3-chlorophenyl)acetamide
Descripción general
Descripción
2-azido-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7ClN4O and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Azido-N-(3-chlorophenyl)acetamide is an organic compound notable for its azide functional group and chlorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. The azido group enhances reactivity, making it a valuable candidate for various synthetic and medicinal chemistry applications.
Chemical Structure and Properties
- Molecular Formula : C9H8ClN3O
- CAS Number : 215320-57-3
- IUPAC Name : this compound
The presence of the chlorophenyl group is believed to increase the compound's lipophilicity, facilitating better membrane penetration and enhancing its biological activity against various pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against a variety of bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Bacillus subtilis | 60.9 |
| Staphylococcus aureus | 60.9 |
| Escherichia coli | 121.8 |
| Salmonella typhi | 60.9 |
| Klebsiella pneumoniae | 60.9 |
| Aspergillus niger | 30.5 |
| Candida albicans | 60.9 |
These results suggest that the compound could be a candidate for further pharmacological development, especially in treating infections caused by resistant strains .
Molecular docking studies have indicated that this compound may effectively bind to specific enzymes or receptors within microbial cells, potentially leading to inhibitory effects on their growth and survival. Understanding these interactions is crucial for elucidating the compound's mechanism of action and guiding future modifications to enhance its efficacy.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against various microbial strains, revealing that modifications in the structure could significantly impact their antimicrobial potency.
- Comparative Analysis : In a comparative study with structurally similar compounds, such as 2-Azido-N-(4-nitrophenyl)acetamide and N-(3-chlorophenyl)acetamide, researchers found that the azido group was crucial for enhancing biological activity, particularly in terms of antimicrobial effectiveness .
Propiedades
IUPAC Name |
2-azido-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXXOUTZJXGKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















